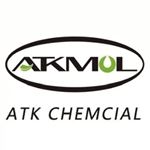- Catalysts and Inorganic Chemicals
- Solvents and Organic Chemicals
- Natural Products and Extracts
- Material Chemicals
- Other
- Element
- Pharmaceutical and Biochemical Products
- Pesticide Chemicals
- Catalysts
- Inorganic Compounds
- Organic Solvents
- Organic Compounds
- Pharmaceutical Active Ingredients
- Pharmaceutical Intermediates
- Pharmaceutical Impurities
- Medicinal Building Blocks
- Medical
- Pesticide Active Ingredients
- Pesticide Intermediates
- Pesticides
- Fertilizers
- Plant Extracts
- Animal Extracts
- Natural Pigments
- Natural Toxins
- Flavors and Fragrances
- High Polymer Materials
- Colorants and Pigments
- Paints and Varnishes
- Electrical Materials
- Chemical Reagents
- Chemical additives
Recommended suppliers
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
 Audited Supplier
Audited Supplier

Gold Member
Company nature: Private enterprises
CN Supplier
Bulk

Hefei Zhongkesai High tech Materials Technology Co., Ltd
 Audited Supplier
Audited Supplier

Gold Member
Company nature: Private enterprises
CN Supplier
Reagent

Hubei Cuiyuan Biotechnology Co.,Ltd
 Audited Supplier
Audited Supplier

Gold Member
Company nature: Private enterprises
CN Supplier
Reagent

Zhangzhou Sinobioway Peptide Co.,Ltd.
 Audited Supplier
Audited Supplier

Gold Member
Company nature: Private enterprises
CN Supplier
Reagent

(3'->5')-dinucleotides and analogues
(3'→5')-Dinucleotides and their analogues are important molecular building blocks widely utilized in various biochemical, pharmaceutical, and biotechnological applications. These compounds consist of two nucleotide units linked through a 3'→5' phosphodiester bond, forming oligonucleotides with unique structural features. They play significant roles in molecular biology research due to their potential as DNA repair intermediates, substrates for enzymes such as RNA polymerase and reverse transcriptase, and as templates for the synthesis of larger nucleic acid sequences.
In pharmaceutical development, (3'→5')-dinucleotides and analogues have shown promise as therapeutic agents. For instance, certain analogues can serve as selective inhibitors of viral replication or as antisense oligonucleotides targeting specific genetic mutations. Their application in gene therapy also opens up possibilities for treating various diseases by modulating gene expression.
Structurally, these molecules exhibit enhanced stability and reduced immunogenicity compared to their naturally occurring counterparts, making them attractive candidates for drug design. Additionally, modifications such as 2'-fluoro or 2'-deoxy substitutions can further improve their properties, leading to the creation of more effective therapeutic agents.


-
The Role of DL-Methionine in Biopharmaceuticals: A Critical ReviewThe Role of DL-Methionine in Biopharmaceuticals: A Critical Review Dl-methionine, a sulfur-containing amino acid, plays a pivotal role in various biological and pharmaceutical applications. This article delves into the critical role of dl-methionine in biopharmaceuticals, exploring its synthesis, pharmacokinetics, therapeutic applications, and challenges. By examining recent advancements and exist...
-
Re-Evaluation of Chloramphenicol's Therapeutic Potential in Modern Chemical BiopharmaceuticalsRe-Evaluation of Chloramphenicol's Therapeutic Potential in Modern Chemical Biopharmaceuticals Introduction Chloramphenicol, a classic antibiotic discovered over six decades ago, has historically played a significant role in the treatment of bacterial infections. Despite its decline in popularity due to concerns over toxicity and the rise of alternative antibiotics, recent advancements in chemica...
-
The Pharmaceutical and Therapeutic Applications of Aluminum Hydroxide in Modern MedicineThe Pharmaceutical and Therapeutic Applications of Aluminum Hydroxide in Modern Medicine Introduction to Aluminum Hydroxide in Modern Medicine Aluminum hydroxide, a versatile chemical compound with the formula Al(OH)₃, has found significant applications in both pharmaceutical and therapeutic realms. Its unique properties make it invaluable in treating various medical conditions, from gastrointest...
-
The Pharmacological Properties and Therapeutic Applications of Avermectin B1The Pharmacological Properties and Therapeutic Applications of Avermectin B1 Introduction to Avermectin B1 Avermectin B1 is a macrocyclic lactone compound that belongs to the avermectin family, a group of natural products isolated from the soil bacterium *Streptomyces avermitilis*. These compounds have gained significant attention in the field of pharmacology and biomedicine due to their potent a...
-
The Therapeutic Potential of L-Glutamine in Modern BiopharmaceuticalsThe Therapeutic Potential of L-Glutamine in Modern Biopharmaceuticals Introduction to L-Glutamine: A Bioactive Molecule with Multifaceted Applications L-Glutamine, an amino acid that serves as a crucial building block for proteins, has garnered significant attention in the fields of chemistry and biomedicine due to its diverse therapeutic potential. As a conditionally essential nutrient, L-Glutam...






